(S)-N-benzyl-3-aminopyrrolidinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3S)-3-amino-1-benzylpyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-10-6-7-13(11(10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2/t10-/m0/s1 |
InChI Key |
PYQJCASYSZKDLN-JTQLQIEISA-N |
Isomeric SMILES |
C1CN(C(=O)[C@H]1N)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S N Benzyl 3 Aminopyrrolidinone and Analogues
Asymmetric Synthesis Approaches to Pyrrolidinone Scaffolds
The development of asymmetric methods to construct the pyrrolidinone core is crucial for accessing enantiomerically pure compounds. These strategies often rely on catalytic processes that can control the formation of stereocenters with high precision.
Catalytic Asymmetric Strategies for Pyrrolidine (B122466) Ring Formation
Transition-metal catalysis offers powerful tools for the enantioselective synthesis of pyrrolidines. Various metals, including palladium, rhodium, copper, and silver, have been employed to catalyze key bond-forming reactions that construct the pyrrolidine ring with high stereocontrol.
One of the most effective methods for synthesizing substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.govsci-hub.se This approach is highly valued for its atom economy and its ability to generate multiple stereocenters in a single step. The choice of the metal catalyst and ligand is critical for controlling the stereochemical outcome. For instance, both copper(I) and silver(I) catalysts have been shown to effectively control the exo/endo selectivity in the cycloaddition of azomethine ylides with vinylarenes, leading to highly enantiomerically enriched 4-aryl proline derivatives. nih.gov
Rhodium catalysts have been instrumental in developing asymmetric C-H insertion reactions to form pyrrolidine rings. researchgate.net Davies and co-workers developed a rhodium(II)-catalyzed twofold C-H insertion of a diazo precursor to yield C2-symmetrical pyrrolidines with excellent enantio- and diastereocontrol. researchgate.net Furthermore, palladium-catalyzed three-component reactions of sulfonamides, aldehydes, and arylboronic acids have emerged as a general and operationally simple method for the synthesis of chiral α-arylamines, which can be precursors to chiral pyrrolidinones. nih.gov
| Catalyst System | Reaction Type | Key Features |
| Cu(I) or Ag(I) / Chiral Ligand | 1,3-Dipolar Cycloaddition | High stereoselectivity (exo/endo), access to enantiomerically enriched 4-aryl proline derivatives. nih.gov |
| Rh(II) / Chiral Ligand | C-H Insertion | High enantio- and diastereocontrol in the synthesis of C2-symmetrical pyrrolidines. researchgate.net |
| Pd / Chiral Ligand | Three-Component Reaction | Tolerant to air and moisture, provides a wide array of chiral α-arylamines. nih.gov |
Organocatalysis has become a cornerstone of asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. nih.gov Proline and its derivatives are among the most studied organocatalysts for the synthesis of pyrrolidines, acting as "simplest enzymes" due to their ability to form chiral enamines and iminium ions as key intermediates. sci-hub.seresearchgate.net
The proline-catalyzed Mannich reaction, for example, allows for the syn-selective synthesis of β-amino aldehydes, which can be further elaborated into chiral pyrrolidinones. researchgate.net A significant development in this area is the use of bifunctional organocatalysts, such as cinchona alkaloid-derived squaramides, which have been successfully applied in the asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org These catalysts often operate through a combination of hydrogen bonding and enamine/iminium activation to achieve high levels of stereocontrol.
| Organocatalyst | Reaction Type | Product Features |
| L-Proline | Mannich Reaction | Access to syn-β-amino aldehydes, precursors to chiral pyrrolidinones. researchgate.net |
| Cinchona Alkaloid-Derived Squaramide | Cascade Reaction | Highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org |
| Diarylprolinol Silyl Ethers | Aldehyde Functionalization | Asymmetric functionalization of aldehydes. nih.gov |
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling the generation of radical intermediates under mild conditions. rsc.org This approach has been successfully applied to the synthesis of pyrrolidinone derivatives through intramolecular radical cyclization reactions. researchgate.netrsc.org For instance, Rose Bengal, an organic dye, has been used as a metal-free photoredox catalyst to promote the synthesis of pyrrolidinones under blue LED irradiation. researchgate.netrsc.org
A notable advancement is the combination of photoredox catalysis with other catalytic methods. A one-pot photoenzymatic synthesis of N-Boc-3-aminopyrrolidine has been reported, which combines a photochemical oxyfunctionalization to generate a pyrrolidinone intermediate with a subsequent stereoselective enzymatic transamination. nih.gov This chemoenzymatic approach provides access to the chiral amine with high conversion and excellent enantiomeric excess. nih.gov Another strategy involves the visible-light-mediated deoxygenation of monoallylated β-amino alcohols, followed by an intramolecular radical cyclization to furnish chiral pyrrolidine derivatives. nih.gov
| Catalysis Type | Key Transformation | Advantages |
| Metal-Free Photoredox (Rose Bengal) | Intramolecular Radical Cyclization | Green reaction profile, easy product isolation. researchgate.netrsc.org |
| Photoenzymatic (Photocatalyst + Transaminase) | Oxyfunctionalization followed by Transamination | One-pot synthesis of chiral aminopyrrolidines with high enantioselectivity. nih.gov |
| Photoredox (Visible Light) | Deoxygenation and Radical Cyclization | Synthesis of chiral pyrrolidines from readily available amino alcohols. nih.gov |
Chemoenzymatic Pathways for Enantioenriched N-benzyl-3-aminopyrrolidine Synthesis
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and highly selective synthetic routes. nih.gov Enzymes, such as lipases and transaminases, are particularly useful for the kinetic resolution of racemic mixtures and the asymmetric synthesis of chiral amines and alcohols. chemrxiv.orgnih.gov
A one-pot photoenzymatic process has been developed for the synthesis of N-Boc-3-aminopyrrolidine, where a photochemical oxidation of the pyrrolidine ring is followed by a stereoselective transamination catalyzed by an amine transaminase (ATA), yielding the product with over 99% enantiomeric excess. nih.gov Lipases are also widely used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation. nih.gov For example, Candida antarctica lipase (B570770) B (CALB) is a well-known biocatalyst for the synthesis of a variety of chiral compounds. nih.gov Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of a racemate into a single enantiomer in 100% yield. nih.govwikipedia.org This has been successfully applied to the synthesis of chiral amino acids and could be a viable strategy for producing enantioenriched aminopyrrolidinones. nih.gov
| Enzyme Class | Reaction Type | Application |
| Amine Transaminase (ATA) | Asymmetric Transamination | Synthesis of chiral amines from prochiral ketones. nih.gov |
| Lipase | Kinetic Resolution (Acylation) | Separation of racemic amines and alcohols. nih.gov |
| Racemase / Hydrolase | Dynamic Kinetic Resolution | Synthesis of single enantiomer products from racemates. nih.gov |
Multicomponent Reaction Strategies for Pyrrolidinone Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been applied to the synthesis of heterocyclic scaffolds, including pyrrolidinones. nih.govnih.gov
The Ugi four-component reaction (U-4CR) involves the reaction of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide. This reaction has been utilized in the solid-phase synthesis of N-substituted pyrrolidinones, starting from resin-bound glutamic acid. nih.govcapes.gov.br This approach allows for the rapid generation of diverse libraries of pyrrolidinone derivatives.
The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to produce α-acyloxy amides. wikipedia.orgorganic-chemistry.org While not directly yielding pyrrolidinones in its classical form, variations of this reaction can be employed. For instance, an enol-Passerini condensation using pyrrolidine-2,3-diones as the enol component has been developed for the synthesis of 3-substituted pyrrolidinones. sci-hub.se
| Reaction Name | Components | Product Type |
| Ugi Reaction | Carboxylic Acid, Amine, Carbonyl Compound, Isocyanide | α-Acetamidoamides, adaptable for pyrrolidinone synthesis. nih.gov |
| Passerini Reaction | Carboxylic Acid, Carbonyl Compound, Isocyanide | α-Acyloxy amides, can be modified for pyrrolidinone synthesis. sci-hub.sewikipedia.org |
Stereoselective Transformations from Amino Acid Precursors
The "chiral pool," comprised of readily available, enantiomerically pure natural products, serves as an excellent starting point for the synthesis of complex chiral molecules. Amino acids, with their inherent stereochemistry, are particularly valuable precursors for the stereoselective synthesis of pyrrolidine and pyrrolidinone derivatives. acs.orgresearchgate.netacs.org
One effective strategy involves the transformation of L-aspartic acid. In a reported synthesis, N-formyl-L-aspartic anhydride, derived from L-aspartic acid, undergoes acylation, esterification, reduction, and ring-closing reactions to yield (S)-1-benzylpyrrolidin-3-amine. researchgate.net This intermediate can then be converted to the target pyrrolidinone. A key step in this sequence is the reduction of an amide to an amine using a reagent like potassium borohydride (B1222165) (KBH₄) in the presence of sulfuric acid, which has been optimized to achieve high yields. researchgate.net
Another successful approach utilizes trans-4-hydroxy-L-proline as the starting material for the synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025). google.com This multi-step process involves decarboxylation, protection of the nitrogen atom (e.g., with a tert-butoxycarbonyl group), sulfonation of the hydroxyl group, and a subsequent S(_N)2 reaction with sodium azide (B81097), which proceeds with inversion of configuration. The azide is then reduced to an amine, and deprotection affords the desired chiral aminopyrrolidine salt. google.com L-pyroglutamic acid is another common starting material from the chiral pool for synthesizing various pyrrolidine derivatives. acs.org
Diastereoselective Synthesis of Substituted Pyrrolidinone Derivatives
The development of diastereoselective reactions is crucial for creating substituted pyrrolidinone analogues with multiple stereocenters. One powerful method is the three-component domino reaction. For instance, the reaction of a formylpyrazole, an N-substituted maleimide, and N-benzylglycine ethyl ester can produce highly substituted pyrazolylpyrrolidine derivatives with good yields and high diastereoselectivity. nih.gov This process involves the in situ formation of an azomethine ylide from the formylpyrazole and amino acid ester, followed by a 1,3-dipolar cycloaddition with the maleimide. The stereochemical outcome is often governed by minimizing steric interactions between substituents in the transition state. nih.gov
Another effective strategy is the nitro-Mannich/lactamization cascade, which allows for the direct synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones. nih.gov This one-pot reaction is versatile and can achieve high levels of diastereoselectivity, providing a straightforward route to complex pyrrolidinone structures. nih.gov Furthermore, a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been reported for the diastereoselective synthesis of densely functionalized pyrrolidine-2,3-diones bearing an all-carbon quaternary stereocenter. figshare.com
Table 1: Examples of Diastereoselective Syntheses of Pyrrolidinone/Pyrrolidine Derivatives
| Reaction Type | Key Reagents | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Three-Component Domino | Formylpyrazole, Maleimide, N-benzylglycine ethyl ester | Pyrazolylpyrrolidine | High diastereoselectivity towards trans isomer | nih.gov |
| Nitro-Mannich/Lactamization | N/A | 1,3,5-Trisubstituted 4-nitropyrrolidin-2-one | One-pot cascade, broad scope | nih.gov |
| Cyclization/Allylation/Claisen | N/A | Quaternary Pyrrolidine-2,3-dione | Creates all-carbon quaternary stereocenter | figshare.com |
Strategies for Achieving High Enantiomeric Purity in (S)-N-benzyl-3-aminopyrrolidinone Synthesis
While stereoselective synthesis from the chiral pool is a primary strategy, achieving high enantiomeric purity often requires additional techniques, especially when starting from racemic materials.
Enantiomeric Resolution Techniques
Classical resolution of racemates by the formation of diastereomeric salts is a robust and widely used method for obtaining enantiomerically pure amines. rsc.orglibretexts.org This technique involves reacting a racemic base, such as racemic N-benzyl-3-aminopyrrolidine, with a single enantiomer of a chiral acid. sigmaaldrich.com
Commonly used chiral resolving agents for basic compounds include L-(+)-tartaric acid, (-)-malic acid, and dibenzoyl-L-(-)-tartaric acid. libretexts.orgniscpr.res.in The reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. rsc.org This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. rsc.org After separation by filtration, the desired enantiomer of the amine can be recovered from the diastereomeric salt by treatment with a base. This method is effective for the resolution of various amines and aminonitriles. niscpr.res.ingoogle.com
Table 2: Common Chiral Resolving Agents for Racemic Bases
| Chiral Resolving Agent | Class | Typical Application | Reference |
|---|---|---|---|
| L-(+)-Tartaric Acid | Chiral Acid | Resolution of racemic amines and aminonaphthols | libretexts.orgniscpr.res.in |
| Dibenzoyl-L-(-)-tartaric acid | Chiral Acid Derivative | Resolution of racemic aminonaphthols | niscpr.res.in |
| (-)-Malic Acid | Chiral Acid | General resolution of racemic bases | libretexts.org |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | General resolution of racemic bases | libretexts.org |
Isotopic Labeling in Pyrrolidinone Synthesis: Deuterium (B1214612) Incorporation
Isotopic labeling, particularly with deuterium (a stable, non-radioactive isotope of hydrogen), is an invaluable tool in medicinal chemistry and for studying reaction mechanisms. rsc.orgrsc.org The incorporation of deuterium into a drug candidate can favorably alter its metabolic profile (ADMET properties). rsc.org
For pyrrolidinone synthesis, deuterium can be incorporated at various positions. A straightforward method for α-deuteration of carbonyl compounds utilizes D₂O as the deuterium source and a secondary amine, such as pyrrolidine, as a catalyst. nih.gov This approach is cost-effective and achieves a high degree of deuterium incorporation under mild conditions. nih.gov
More sophisticated strategies have been developed for the catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. rsc.orgrsc.org One such method combines a copper(I)-catalyzed H/D exchange with an asymmetric 1,3-dipolar cycloaddition of an azomethine ylide. rsc.orgnih.gov Glycine-derived aldimine esters are first deuterated using D₂O. The subsequent cycloaddition reaction proceeds with high stereoselectivity and preserves the high level of deuterium incorporation, providing access to chiral, deuterated pyrrolidines with multiple stereocenters. rsc.orgnih.gov
Mechanistic Investigations and Computational Chemistry of N Benzyl 3 Aminopyrrolidinone Transformations
Elucidation of Reaction Mechanisms in Stereoselective Pyrrolidinone Synthesis
The stereoselective synthesis of functionalized pyrrolidinones is a key area of research, with various mechanistic pathways being explored to control the three-dimensional arrangement of atoms. While specific mechanistic studies for the direct stereoselective synthesis of (S)-N-benzyl-3-aminopyrrolidinone are not extensively detailed in the available literature, the synthesis of related pyrrolidinone structures provides insight into potential mechanisms.
One common approach to constructing the pyrrolidinone core is through cycloaddition reactions. For instance, the [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for creating densely substituted pyrrolidines. nih.gov The stereochemical outcome of these reactions is often directed by a chiral auxiliary, such as an N-tert-butanesulfinyl group. The (S)-configuration of the sulfinyl group can induce a specific absolute configuration in the final pyrrolidine (B122466) product. nih.gov
Another strategy involves the diverted N-H insertion reaction of metallocarbenes with β-aminoketone derivatives. worktribe.com This method, catalyzed by various metal complexes, proceeds through an initial N-H insertion that is then diverted by an intramolecular aldol (B89426) reaction, leading to highly substituted proline derivatives. worktribe.comresearchgate.net The stereoselectivity of this process is a key aspect of its utility.
Furthermore, the synthesis of pyrrolidinones can be achieved through cascade reactions. For example, arylsulfonamides can react with cyclopropane (B1198618) diesters in a one-pot process involving nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to yield α-arylated pyrrolidinones. nih.gov The mechanism of such cascade reactions is crucial for understanding and optimizing the synthesis of these complex scaffolds.
The synthesis of N-benzyl-3-pyrrolidinone itself has been described through a multi-step process starting from ethyl acrylate (B77674), involving an addition reaction, substitution, Dieckmann cyclization, and hydrolytic decarboxylation. researchgate.net While this particular reported synthesis is not stereoselective, it lays the groundwork for developing asymmetric variations. A patent describes a method for preparing N-benzyl-3-pyrrolidone involving the condensation of benzylamine (B48309) with chloroacetic acid, followed by esterification, condensation with acrylic acid, ring closure with sodium ethoxide, and decarboxylation. patsnap.com
Quantum Chemical Calculations for Mechanistic Insight and Selectivity Control
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms and understanding the origins of stereoselectivity in pyrrolidinone synthesis. acs.org These computational methods allow for the detailed study of transition states and reaction pathways, providing insights that are often difficult to obtain experimentally.
In the context of [3+2] cycloaddition reactions for pyrrolidine synthesis, DFT calculations have been employed to rationalize the observed diastereoselectivity. nih.gov By calculating the energies of the transition states leading to different stereoisomers, researchers can predict the major product of a reaction. For example, in the cycloaddition of an N-tert-butanesulfinylazadiene with an azomethine ylide, DFT calculations at the B3LYP level of theory revealed that the transition state leading to the experimentally observed major diastereomer is lower in energy. nih.gov
DFT has also been used to study the mechanism of pyrrolidinedione synthesis from nitromethane (B149229) and coumarin. rsc.orgresearchgate.net These calculations elucidated a multi-step reaction involving a Michael addition, a Nef-type rearrangement, and cyclization. The energy barriers for each step were calculated, identifying the rate-determining step and the role of solvent molecules in the reaction. rsc.orgresearchgate.net
The application of quantum chemical calculations extends to predicting the outcome of unknown reactions, thereby guiding the development of new synthetic methodologies. acs.org By estimating the energies of transition states and equilibria, these calculations can help to identify feasible reaction pathways and optimize reaction conditions for desired selectivity.
| Computational Method | Application in Pyrrolidinone Synthesis | Key Findings |
| DFT (B3LYP) | Mechanistic study of [3+2] cycloaddition | Lower energy transition state corresponds to the major diastereomer. nih.gov |
| DFT | Elucidation of pyrrolidinedione synthesis | Identification of a multi-step mechanism and rate-determining step. rsc.orgresearchgate.net |
| Quantum Chemical Calculations | Prediction of new reactions | Estimation of transition state energies to guide synthetic methodology development. acs.org |
Computational Modeling of Chiral Recognition and Enantioselectivity
Computational modeling is a powerful approach to understanding and predicting chiral recognition, a fundamental process in enantioselective catalysis and separation science. While specific studies on the chiral recognition properties of this compound are limited, the principles can be illustrated with related systems.
The enantioselectivity of enzymatic reactions, for example, can be modeled using quantum chemical methods. researchgate.net By calculating the energy profiles for the formation of both enantiomers of a product, researchers can understand the origin of the enzyme's stereocontrol. These calculations often reveal that steric repulsion in the transition state is a key factor in determining which enantiomer is preferentially formed. researchgate.net
In the context of chromatography, computational modeling can help to elucidate the interactions between a chiral stationary phase and the enantiomers of an analyte. For NBD-derivatives on a Pirkle-type chiral stationary phase, ¹H-NMR studies combined with molecular modeling suggest that chiral recognition arises from a combination of hydrogen bonding and π-π stacking interactions. patsnap.com
The development of chiral molecular imprinting strategies also benefits from an understanding of chiral recognition at the molecular level. nih.gov Computational methods can aid in the design of imprinted polymers with cavities that are complementary in shape and functionality to a target chiral molecule, leading to high enantioselectivity.
Conformational Analysis of Pyrrolidinone Scaffolds via Theoretical Methods
The three-dimensional shape, or conformation, of a molecule is intimately linked to its physical properties and biological activity. Theoretical methods are widely used to study the conformational preferences of flexible molecules like N-substituted pyrrolidinones.
A conformational study of N-substituted pyrrolidines has been carried out using computational chemistry. rsc.org The study involved a conformational search to identify the lowest energy conformers, followed by geometry optimization and calculation of NMR chemical shifts using DFT methods. The good agreement between the calculated and experimental NMR data validated the reliability of the theoretical geometries. rsc.org This approach allows for the investigation of weak intramolecular interactions, such as unusual hydrogen bonds, that can influence the conformational landscape of these molecules. rsc.org
The principles of conformational analysis are crucial for understanding the reactivity and properties of cyclic compounds. google.com For cyclohexane (B81311) derivatives, it is well-established that substituents generally prefer to occupy an equatorial position to minimize steric interactions. google.com Similar principles apply to pyrrolidinone scaffolds, where the conformation of the five-membered ring and the orientation of substituents play a key role in their chemical behavior.
| Theoretical Method | System Studied | Key Findings |
| DFT | N-substituted pyrrolidines | Identification of low-energy conformers and validation with experimental NMR data. rsc.org |
| DFT | N-acylhydrazone derivatives | Substitution patterns influence preferred dihedral angles and molecular planarity. researcher.life |
| MP2 and B3LYP | N-substituted 1,3-oxazines | Substituent and solvent polarity affect the equilibrium between axial and equatorial conformers. googleapis.com |
Stereochemical Control and Chirality in Pyrrolidinone Synthesis
Enantioselective Control in Pyrrolidine (B122466) Ring-Forming Reactions
Achieving enantioselective control in the formation of the pyrrolidine ring is crucial for accessing specific enantiomers like (S)-N-benzyl-3-aminopyrrolidinone. Various strategies have been developed to this end, often starting from readily available chiral precursors or employing catalytic asymmetric methods.
One effective approach utilizes the chiral pool, starting from natural amino acids. For instance, (S)-(+)-3-aminopyrrolidine dihydrochloride (B599025) has been synthesized from L-aspartic acid. This method involves the preparation of N-formyl-L-aspartic anhydride, which then undergoes acylation, esterification, reduction, and ring-closing to form (S)-1-benzylpyrrolidin-3-amine. Subsequent debenzylation yields the target aminopyrrolidine. researchgate.net A key step in this synthesis is the reduction and ring closure, where the optimal conditions were found to be a molar ratio of KBH4:H2SO4:starting material of 3:1.5:1, reacting for 6 hours at 50-60°C, which provided a 71.6% yield of (S)-1-benzylpyrrolidin-3-amine. researchgate.net
Another powerful strategy involves the conjugate addition of a homochiral lithium amide to an N-protected 4-aminobutenoate. This method was used to prepare (3R,αS)-methyl 4-(N-allyl-N-benzyl-N-(α-methylbenzyl)amino)-2-butenoate with greater than 98% diastereomeric excess (de). psu.edu A subsequent chemoselective N-deallylation using a palladium catalyst, followed by intramolecular cyclization, afforded the desired (S)-3-(N-benzyl-N-(α-methylbenzyl)amino)pyrrolidin-2-one in 94% yield on a 20-gram scale. psu.edu The high enantiomeric excess (>98% ee) of the final product was confirmed by NMR analysis of a derivative. psu.edu
Catalytic enantioselective methods are also at the forefront of pyrrolidine synthesis. For example, a one-pot catalytic asymmetric reductive alkynylation of tertiary amides has been developed, which can be combined with tandem reactions to synthesize various pyrrolidine alkaloids with high enantiomeric excess (90-98% ee). nih.gov
Table 1: Enantioselective Synthesis of Pyrrolidinone Precursors
| Starting Material | Key Reagents/Catalysts | Product | Yield | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|---|
| L-aspartic acid | KBH4, H2SO4 | (S)-1-benzylpyrrolidin-3-amine | 71.6% | Not specified, derived from chiral pool | researchgate.net |
| Methyl 4-(N-allyl-N-benzylamino)but-2-enoate | Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, Pd(PPh3)4 | (S)-3-(N-benzyl-N-(α-methylbenzyl)amino)pyrrolidin-2-one | 94% | >98% ee | psu.edu |
| δ-keto amide | Ir/Cu/N-PINAP catalyst | (+)-monomorine I (an indolizidine alkaloid) | 51% | 93% ee | nih.gov |
Diastereoselective Induction and Stereochemical Outcomes in Aminopyrrolidinone Formation
When additional stereocenters are present or introduced during the synthesis, controlling the diastereoselectivity becomes paramount. The stereochemical outcome of aminopyrrolidinone formation is influenced by the reagents, catalysts, and substrate structure.
A notable example is the diastereoselective conjugate addition of homochiral lithium amides to methyl 4-(N-allyl-N-benzylamino)but-2-enoate, which serves as a key step in a versatile protocol for preparing 3,4-substituted aminopyrrolidines. psu.edu This method provides access to both anti- and syn-3-amino-4-alkylpyrrolidines with high diastereomeric and enantiomeric excess. psu.edu
The 1,3-dipolar cycloaddition reaction is another powerful tool for the diastereoselective synthesis of highly substituted pyrrolidines. In one study, the reaction between N-tert-butanesulfinyl imines and azomethine ylides, catalyzed by Ag2CO3, yielded proline derivatives with up to four stereogenic centers. acs.org The (S)-configuration of the sulfinyl group on the 1-azadiene directed the formation of the (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidines with high regio- and diastereoselectivity. acs.org
Furthermore, a one-pot nitro-Mannich/lactamization cascade reaction has been developed for the direct synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones, achieving high levels of diastereoselectivity. researchgate.net Similarly, the synthesis of densely substituted chromenopyrrolidinones from natural amino acid derivatives has been achieved with varying degrees of stereoselectivity through a sequence involving a Knoevenagel-transesterification and a palladium-catalyzed cyclization. aalto.firesearchgate.net
Role of Chiral Auxiliaries and Ligands in Asymmetric Induction
Chiral auxiliaries and ligands play a pivotal role in asymmetric synthesis by temporarily introducing a chiral element that biases the stereochemical outcome of a reaction. escholarship.org Once the desired chirality is established, the auxiliary can be removed.
The N-tert-butanesulfinyl group is an effective chiral auxiliary in the synthesis of substituted pyrrolidines. acs.org For instance, in the 1,3-dipolar cycloaddition between (S)-N-tert-butanesulfinyl imines and azomethine ylides, the sulfinyl group directs the stereochemical course of the reaction, leading to highly substituted pyrrolidines with excellent diastereoselectivity. acs.org This auxiliary can be subsequently removed to provide the desired chiral amine derivatives.
Chiral ligands are essential in metal-catalyzed and organocatalytic asymmetric reactions. For example, the asymmetric lithiation of N-Boc-pyrrolidine can be achieved using sec-butyllithium (B1581126) in the presence of the chiral ligand (-)-sparteine, which leads to enantioenriched pyrrolidine derivatives. nih.govwhiterose.ac.uk In a different approach, a novel chiral auxiliary, (S)-N-(2-benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide, has been synthesized from (S)-proline. This auxiliary was used to form a chiral Ni(II) complex that, when reacted with alanine, produced a mixture of diastereoisomeric complexes in a 98:2 ratio. ysu.am
The development of chiral phosphoric acids as catalysts has also enabled the asymmetric synthesis of pyrrolidines. An "asymmetric 'clip-cycle' synthesis" of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines utilizes a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael cyclization, yielding products with high enantioselectivities. whiterose.ac.uk
Table 2: Examples of Chiral Auxiliaries and Ligands in Pyrrolidinone Synthesis
| Chiral Auxiliary/Ligand | Reaction Type | Key Feature | Diastereomeric/Enantiomeric Ratio | Reference |
|---|---|---|---|---|
| (S)-N-tert-butanesulfinyl group | 1,3-Dipolar Cycloaddition | Directs formation of (2S,3R,4S,5R) configuration | High dr | acs.org |
| (-)-Sparteine | Asymmetric Lithiation | Enantioselective deprotonation of N-Boc-pyrrolidine | High ee | nih.govwhiterose.ac.uk |
| (S)-N-(2-benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide | Ni(II) Complex Formation | Forms diastereomeric complexes with amino acids | 98:2 dr (with alanine) | ysu.am |
| Chiral Phosphoric Acid | Intramolecular aza-Michael Cyclization | Catalyzes enantioselective ring formation | High ee | whiterose.ac.uk |
Construction of Quaternary Stereocenters on Pyrrolidinone Rings
The construction of quaternary stereocenters, carbon atoms bonded to four different carbon groups, is a significant challenge in organic synthesis. nih.govnih.gov Several methods have been developed to install these motifs on pyrrolidinone rings with high stereocontrol.
One approach involves a one-pot enantioselective synthesis of 2-pyrrolidinone (B116388) derivatives bearing a trifluoromethylated all-carbon quaternary stereocenter at the 4-position. This strategy combines an organocatalytic conjugate addition of nitroalkanes to isatin-derived α-trifluoromethyl acrylates with a reduction/lactamization process, affording the products in moderate to high yields and with excellent stereoselectivities (up to 96% ee and >20:1 dr).
A facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones containing an all-carbon quaternary stereocenter has also been reported. acs.org This method utilizes a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. acs.org
Furthermore, the formation of quaternary stereocenters can be achieved through a catalytic asymmetric Stetter reaction. An electron-deficient chiral triazolium salt has been shown to catalyze the formation of quaternary stereocenters in high enantiomeric excess (typically >90% ee) and good chemical yield. nih.gov The enantioselective construction of fused pyrrolidine systems containing a quaternary stereocenter has also been demonstrated as a key step in the formal synthesis of complex natural products like (+)-conessine. capes.gov.br
Derivatization and Scaffold Functionalization of Aminopyrrolidinones
Introduction of Diverse Functional Groups onto the Pyrrolidinone Core
The functionalization of the pyrrolidinone core is a key strategy for modulating the physicochemical and pharmacological properties of the resulting compounds. The N-benzyl group and the 3-amino group of (S)-N-benzyl-3-aminopyrrolidinone are primary handles for introducing chemical diversity.
Research has demonstrated various approaches to modify the pyrrolidinone ring. For instance, the amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides, leading to a wide array of derivatives. The N-benzyl group can be removed via hydrogenolysis to provide a secondary amine, which can then be functionalized with different substituents. This allows for the synthesis of N-substituted-3-aminopyrrolidine derivatives with diverse properties. google.com
Furthermore, the pyrrolidinone ring itself can be functionalized. For example, 1,3-dipolar cycloaddition reactions using azomethine ylides generated from α-imino esters can lead to the formation of highly functionalized pyrrolidines with high diastereoselectivity. researchgate.net This method allows for the introduction of various substituents at different positions of the pyrrolidine (B122466) ring, creating a library of structurally diverse molecules. researchgate.net The strategic placement of different functional groups can significantly influence the biological activity of the resulting compounds.
| Compound Name | Molecular Formula | Role in Functionalization |
| This compound | C11H14N2O | Starting scaffold for derivatization |
| N-substituted-3-aminopyrrolidine | Varies | Derivative with modified N1-position |
| N,N'-dibenzyl-3-amino-pyrrolidine dihydrochloride (B599025) | C18H24Cl2N2 | A salt form of a derivatized aminopyrrolidine |
Synthesis of Complex Pyrrolidinone Architectures: Spiro and Fused Systems
Beyond simple functional group introduction, the aminopyrrolidinone scaffold can be elaborated into more complex three-dimensional structures, such as spiro and fused ring systems. These intricate architectures are of significant interest in drug discovery as they can mimic the structural complexity of natural products and interact with biological targets with high specificity.
A prominent method for constructing such complex systems is the 1,3-dipolar cycloaddition reaction. For example, a one-step, three-component reaction involving an isatin (B1672199), benzylamine (B48309), and an unsaturated ketone can yield spiro[indole-3,2′-pyrrolidinones]. researchgate.net In this reaction, an azomethine ylide is generated in situ from isatin and benzylamine, which then undergoes a cycloaddition with the unsaturated ketone to form the spirocyclic pyrrolidinone. researchgate.net The stereochemical outcome of this reaction can be controlled to produce different diastereomers. researchgate.net
These synthetic strategies provide access to novel chemical space and allow for the creation of libraries of complex molecules with potential biological activities. The ability to construct such intricate architectures from relatively simple starting materials highlights the versatility of the pyrrolidinone scaffold in organic synthesis.
| Compound Name | General Structure | Synthetic Method |
| Spiro[indole-3,2′-pyrrolidinone] | Spirocyclic system containing indole (B1671886) and pyrrolidinone rings | One-step, three-component 1,3-dipolar cycloaddition |
| endo/exo isomers of spiro[indole-3,2′-pyrrolidinones] | Diastereomers of the spirocyclic product | Stereoselective 1,3-dipolar cycloaddition |
Macrocyclization Strategies Incorporating Aminopyrrolidinone Substructures
The incorporation of aminopyrrolidinone substructures into macrocyclic frameworks has emerged as a powerful strategy for developing potent and pharmacokinetically favorable drug candidates. Macrocycles often exhibit improved binding affinity and selectivity for their biological targets due to their pre-organized conformation, which reduces the entropic penalty upon binding.
A notable example is the development of macrocyclic farnesyltransferase inhibitors (FTIs) based on a 3-aminopyrrolidinone scaffold. nih.govacs.org Starting from linear 3-aminopyrrolidinone precursors, various macrocyclization strategies have been employed to create a series of macrocyclic FTIs. nih.govacs.org These macrocycles have demonstrated significantly improved pharmacokinetic properties, including good to excellent oral bioavailability and longer plasma half-lives, compared to their linear counterparts. nih.govacs.org
X-ray crystallography studies of these macrocyclic FTIs in complex with their target enzyme have provided detailed insights into the key molecular interactions, guiding further optimization of the scaffold. nih.govacs.org This structure-based design approach has led to the discovery of highly potent inhibitors of farnesyltransferase. nih.govacs.org The successful development of these macrocyclic aminopyrrolidinone-based inhibitors underscores the potential of this strategy in drug discovery. nih.govacs.org
| Compound Class | Key Feature | Therapeutic Target |
| Macrocyclic 3-aminopyrrolidinone Farnesyltransferase Inhibitors (FTIs) | Incorporation of the 3-aminopyrrolidinone scaffold into a macrocycle | Farnesyltransferase |
Diversity-Oriented Synthesis (DOS) Approaches to Pyrrolidinone Libraries
Diversity-oriented synthesis (DOS) is a powerful approach for the efficient generation of structurally diverse small molecule libraries for high-throughput screening. cam.ac.uknih.gov The goal of DOS is to explore a wide range of chemical space by creating collections of molecules with diverse skeletons and stereochemistry, rather than focusing on a single target. researchgate.netcam.ac.uk The pyrrolidinone scaffold is an excellent starting point for DOS due to its inherent stereochemical complexity and multiple sites for diversification. nih.gov
DOS strategies for creating pyrrolidinone libraries often involve the use of multicomponent reactions and divergent synthetic pathways. For example, a 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles can be used to generate a library of pyrrolidines with different substitution patterns. researchgate.net By varying the starting materials, a wide range of structurally diverse pyrrolidinone derivatives can be synthesized in a combinatorial fashion. researchgate.net
The resulting libraries of pyrrolidinone-containing compounds can then be screened against various biological targets to identify novel hits for drug discovery. This approach has the potential to accelerate the discovery of new therapeutic agents by providing access to a broader range of chemical diversity than traditional target-oriented synthesis. cam.ac.uknih.gov
| Synthesis Approach | Key Principle | Application |
| Diversity-Oriented Synthesis (DOS) | Generation of structural diversity to explore chemical space | Creation of small molecule libraries for drug discovery |
| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring | Synthesis of functionalized pyrrolidines |
Advanced Spectroscopic and Structural Elucidation of Pyrrolidinone Stereoisomers
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For chiral compounds like (S)-N-benzyl-3-aminopyrrolidinone, NMR, particularly ¹H and ¹³C NMR, is instrumental in confirming the connectivity of atoms and can provide crucial information for stereochemical assignment, often through the use of chiral derivatizing agents or by analyzing the diastereomeric interactions with a chiral solvent or catalyst.
The stereochemical assignment is often achieved by comparing the NMR spectra of the individual enantiomers or by converting the enantiomers into diastereomers through reaction with a chiral auxiliary. The resulting diastereomers will exhibit distinct NMR spectra, allowing for their differentiation and, consequently, the assignment of the absolute configuration of the original enantiomer. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable in assigning the proton and carbon signals unambiguously, which is a prerequisite for detailed stereochemical analysis. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrrolidinone Structures
| Compound | Nucleus | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 1-Benzyl-3-pyrrolidinone chemicalbook.com | ¹H | Signals corresponding to aromatic protons of the benzyl (B1604629) group and methylene (B1212753) protons of the pyrrolidinone ring. |
| ¹³C | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the pyrrolidinone and benzyl groups. | |
| N-Cbz-3-aminopyrrolidine rsc.org | ¹H | Spectral data available, though not explicitly for stereochemical assignment. |
| ¹³C | Spectral data available. |
This table is illustrative and based on data for structurally related compounds. Specific assignments for this compound require dedicated experimental analysis.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as the definitive method for the determination of the absolute stereochemistry of a crystalline compound. This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.
For a chiral molecule like this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal of sufficient quality is grown, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to solve the crystal structure. To determine the absolute configuration, the anomalous dispersion effect of the X-ray scattering from the atoms in the crystal is utilized. The differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) allow for the assignment of the absolute configuration, often expressed by the Flack parameter.
While a specific X-ray crystal structure of this compound is not publicly documented, the crystallographic analysis of a more complex pyrrolidine (B122466) derivative, (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, demonstrates the power of this technique. The study provided detailed crystal data, including unit cell parameters and space group, which unequivocally confirmed its molecular structure. A similar approach would provide the definitive absolute stereochemistry of this compound.
Table 2: Illustrative Crystal Data Parameters from a Related Pyrrolidine Derivative
| Parameter | Value for (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.426(5) |
| b (Å) | 6.5325(15) |
| c (Å) | 19.972(5) |
| β (°) | 107.62(3) |
| Volume (ų) | 1918.1(9) |
| Z | 4 |
This table showcases the type of data obtained from an X-ray crystallographic study and is not the actual data for this compound.
Chiral Chromatographic Methods for Enantiomeric Excess (ee) Determination
Chiral chromatography is an essential analytical technique for the separation of enantiomers and the determination of their relative proportions, expressed as enantiomeric excess (ee). This is particularly crucial in the synthesis of chiral compounds to ensure the enantiopurity of the final product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method employed for this purpose.
The principle of chiral HPLC relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and, thus, their separation. The choice of the CSP is critical and is often based on the structural class of the analyte. For amino-pyrrolidinone derivatives like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective.
The development of a chiral HPLC method involves optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol), flow rate, and detection wavelength to achieve baseline separation of the enantiomeric peaks. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.
While a specific, validated chiral HPLC method for this compound is not detailed in the available literature, methods for the separation of structurally similar benzyltetrahydroisoquinoline alkaloids have been successfully developed using Chiralcel OD-H and OJ-H columns. This suggests that a similar approach would be applicable for the enantiomeric resolution of N-benzyl-3-aminopyrrolidinone.
Table 3: General Parameters for Chiral HPLC Method Development
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |
| Mobile Phase | n-Hexane / Isopropanol (varying ratios, e.g., 90:10, 80:20) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled |
This table provides a general guideline for developing a chiral HPLC method for the analysis of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
